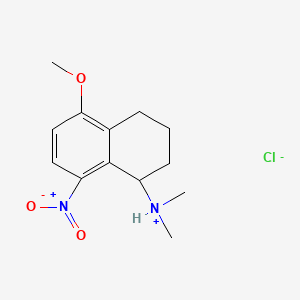
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a naphthylamine core, which is a derivative of naphthalene, and additional functional groups that include methoxy, nitro, and dimethylamine
准备方法
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride involves multiple steps. The starting material is typically naphthalene, which undergoes a series of reactions to introduce the desired functional groups. The synthetic route may include nitration, reduction, methylation, and methoxylation reactions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
化学反应分析
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in different amine derivatives.
Substitution: The methoxy and dimethylamine groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
相似化合物的比较
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride can be compared with other similar compounds, such as:
1-Naphthylamine: Lacks the additional functional groups and has different reactivity and applications.
1,2,3,4-Tetrahydro-1-naphthylamine: Similar core structure but lacks the nitro, methoxy, and dimethylamine groups.
N,N-Dimethyl-1-naphthylamine: Contains the dimethylamine group but lacks the nitro and methoxy groups
生物活性
1-Naphthylamine derivatives, particularly those modified with various functional groups, are of significant interest in medicinal chemistry due to their diverse biological activities. The compound 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride (CAS No. 23357-46-2) is a notable example that has been studied for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H23N2O2, and it features a complex structure that includes a naphthalene ring system and several functional groups. The presence of the methoxy and nitro groups contributes to its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N2O2 |
| Molecular Weight | 275.37 g/mol |
| SMILES | CCC(=O)C1=C2C(CCCC2=C(C=C1)OC)N(C)C |
| InChI | InChI=1S/C16H23NO2/c1-5-6-10-16(20)13-11-12-17(21-4)14-8-7-9-15(18(13)14)19(2)3/h11-12,15H,5-10H2,1-4H3 |
Anticancer Properties
Research indicates that derivatives of naphthylamine exhibit anticancer properties through various mechanisms. For instance, studies have shown that compounds similar to 1-naphthylamine can inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of cancer cell proliferation.
A study highlighted the synthesis of naphthylamine derivatives as potential topoisomerase inhibitors, demonstrating their ability to induce apoptosis in cancer cells . The nitro group in the compound may enhance this activity by facilitating electron transfer processes that are crucial for inducing oxidative stress in cancer cells.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of naphthylamine derivatives. Research has suggested that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties. The methoxy group is believed to play a role in enhancing the lipophilicity of the compound, allowing better penetration through the blood-brain barrier .
Case Study 1: Synthesis and Evaluation
A notable study involved the synthesis of various naphthylamine derivatives, including the hydrochloride salt form of our compound. These derivatives were evaluated for their cytotoxic effects on different cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to parent compounds .
Case Study 2: Mechanistic Studies
Another research effort focused on elucidating the mechanisms through which these compounds exert their biological effects. Using cell line assays and molecular docking studies, researchers demonstrated that 1-naphthylamine derivatives could effectively bind to target proteins involved in cell cycle regulation, thereby inhibiting tumor growth .
属性
CAS 编号 |
64037-90-7 |
|---|---|
分子式 |
C13H19ClN2O3 |
分子量 |
286.75 g/mol |
IUPAC 名称 |
(5-methoxy-8-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-14(2)10-6-4-5-9-12(18-3)8-7-11(13(9)10)15(16)17;/h7-8,10H,4-6H2,1-3H3;1H |
InChI 键 |
CUTJEPHGZSKKLK-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)C1CCCC2=C(C=CC(=C12)[N+](=O)[O-])OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















